molecular formula C7H12N4 B1470609 N4,N6,2-trimethylpyrimidine-4,6-diamine CAS No. 1542129-05-4

N4,N6,2-trimethylpyrimidine-4,6-diamine

Cat. No.: B1470609
CAS No.: 1542129-05-4
M. Wt: 152.2 g/mol
InChI Key: KIYXYVGDSZBDIX-UHFFFAOYSA-N
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Description

N4,N6,2-Trimethylpyrimidine-4,6-diamine (CAS 934493-92-2) is a substituted pyrimidine derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to the pyrimidine-4,6-diamine chemical class, which has been identified as a promising scaffold in the development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors . Researchers utilize this core structure as a building block to design and synthesize potential therapeutic agents, particularly for investigating new treatment pathways in non-small cell lung cancer (NSCLC) . The structural motif of disubstituted pyrimidine diamines is strategically employed in scaffold-hopping approaches to optimize the properties of lead compounds, aiming to enhance potency and improve pharmacological profiles while maintaining inhibitory activity . From a synthetic chemistry perspective, the preparation of such trimethylpyrimidine-diamine compounds can be efficiently achieved and scaled up using modern continuous flow chemistry techniques, which offer advantages in yield, safety, and process control compared to traditional batch methods . This compound is supplied as a high-purity material to ensure consistent experimental results. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate safety protocols.

Properties

CAS No.

1542129-05-4

Molecular Formula

C7H12N4

Molecular Weight

152.2 g/mol

IUPAC Name

4-N,6-N,2-trimethylpyrimidine-4,6-diamine

InChI

InChI=1S/C7H12N4/c1-5-10-6(8-2)4-7(9-3)11-5/h4H,1-3H3,(H2,8,9,10,11)

InChI Key

KIYXYVGDSZBDIX-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)NC)NC

Canonical SMILES

CC1=NC(=CC(=N1)NC)NC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Physical Properties of Pyrimidine-4,6-Diamine Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol)
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine (5k) N4,N6-diethyl; 5-nitro 84–86 89 242.28
N4,N6-Diisobutyl-5-nitropyrimidine-4,6-diamine (5l) N4,N6-diisobutyl; 5-nitro 77–79 83 298.41
N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine N4,N4-dimethyl; N6-(4-aminophenyl); 2-methyl - - 243.31
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine N4,N6-diphenyl; 5-nitro - - 307.31

Key Observations :

  • The nitro group at position 5 (e.g., compounds 5k, 5l, and ) increases molecular weight and decreases solubility due to polarity and steric effects.
  • Melting points correlate with substituent bulkiness; diisobutyl derivatives (5l) melt at lower temperatures than diethyl analogs (5k) .
Anticancer Agents
  • N4,N6-Disubstituted Pyrimidine-4,6-diamine Derivatives: These compounds, such as those targeting EGFR in non-small cell lung cancer, show that bulky substituents (e.g., aryl groups) enhance kinase inhibition but reduce solubility. Methyl groups may optimize balance between potency and pharmacokinetics .
  • Its N4 and N6 substituents (e.g., triazolopyridinyloxy groups) contribute to brain penetration .
Herbicides and Environmental Impact
  • Atrazine and Simazine : Triazine analogs (2-chloro-N4-ethyl-N6-isopropyl and N4,N6-diethyl) demonstrate endocrine-disrupting effects. Methyl-substituted pyrimidines may lack chlorine’s environmental persistence but require evaluation for unintended bioactivity .

Structural and Electronic Effects

  • Electron-Withdrawing Groups : Nitro or nitroso groups (e.g., ) decrease electron density at the pyrimidine ring, affecting reactivity in electrophilic substitutions. Methyl groups, being electron-donating, may increase ring basicity .
  • Steric Effects : Bulky substituents (e.g., dibenzyl in ) hinder molecular interactions, whereas trimethyl substitution (target compound) allows closer binding to biological targets .

Preparation Methods

Core Pyrimidine Ring Formation and Functionalization

The synthesis typically begins with the construction of the pyrimidine ring, followed by introduction of amino groups at the 4 and 6 positions and methyl groups at N4, N6, and C2.

  • Starting Materials: β-dicarbonyl compounds (e.g., acetamidine hydrochloride) and urea or thiourea derivatives are commonly used as precursors to form the pyrimidine ring via condensation reactions under acidic or basic conditions.

  • Chlorination Step: The hydroxy groups at the 4 and 6 positions of the pyrimidine ring are converted to chlorides using phosphorus oxychloride (POCl3) in the presence of triethylamine and acetonitrile solvent, typically under reflux for 18 hours. This step activates the ring for subsequent nucleophilic substitution.

Amination and Methylation Steps

  • Amination: The chlorinated pyrimidine intermediate undergoes nucleophilic substitution with methylamine or substituted amines to introduce amino groups at positions 4 and 6. This reaction is often catalyzed by copper(I) or palladium complexes to improve yield and selectivity.

  • Methylation: Selective methylation at N4 and N6 positions is achieved using methylating agents such as methyl iodide in the presence of bases like potassium carbonate. This alkylation step is carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to enhance reactivity.

  • Catalyst and Conditions Optimization: Microwave-assisted organic synthesis (MAOS) has been employed to accelerate the coupling reactions, using palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) and ligands like BINAP. Microwave heating at 150 °C for 1 hour significantly reduces reaction time while maintaining high yields (above 80%).

Reaction Conditions and Reagent Screening

  • Base Selection: Potassium tert-butoxide was found to provide the best yields in nucleophilic substitution reactions on the chlorinated pyrimidine intermediate compared to other bases like DIPEA, sodium carbonate, sodium hydride, and cesium carbonate.

  • Solvent Effects: Among solvents tested (dioxane, acetonitrile, tetrahydrofuran, acetone, and DMF), dimethylformamide (DMF) gave the best results for the amination step, likely due to its high polarity and ability to stabilize reaction intermediates.

  • Hydrogenation for Nitro Reduction: In some synthetic routes involving nitro-substituted intermediates, the reduction of nitro groups to amines is carried out using 10% palladium on carbon under hydrogen atmosphere at room temperature for about 22-24 hours.

Representative Synthesis Scheme Summary

Step Reaction Reagents/Conditions Outcome
1 Pyrimidine ring formation Acetamidine hydrochloride + β-dicarbonyl compound, acidic/basic conditions Pyrimidine core with hydroxy groups at 4,6
2 Chlorination POCl3, triethylamine, acetonitrile, reflux 18 h 4,6-dichloropyrimidine derivative
3 Amination Methylamine or substituted amines, Pd or Cu(I) catalyst, DMF, potassium tert-butoxide, microwave 150 °C, 1 h Introduction of amino groups at 4,6 positions
4 Methylation Methyl iodide, potassium carbonate, DMSO or acetonitrile Selective methylation at N4, N6, and 2 positions
5 Purification Silica gel chromatography or alumina column High purity N4,N6,2-trimethylpyrimidine-4,6-diamine

Research Findings and Optimization Insights

  • Microwave-Assisted Synthesis: The use of microwave irradiation in palladium-catalyzed amination reactions dramatically decreases reaction times and improves yields compared to conventional heating.

  • Catalyst Efficiency: Palladium catalysts such as Pd2(dba)3 in combination with BINAP ligand provide robust catalytic activity for coupling amines to the pyrimidine ring.

  • Reaction Monitoring: Thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and ensuring product purity (>95%).

  • Spectroscopic Confirmation: 1H and 13C NMR spectroscopy confirm the substitution pattern and methylation sites, while mass spectrometry and elemental analysis validate molecular formula and purity.

Summary Table of Key Preparation Parameters

Parameter Details Notes
Starting materials Acetamidine hydrochloride, β-dicarbonyl compounds For pyrimidine ring synthesis
Chlorination reagent Phosphorus oxychloride (POCl3) Converts hydroxy to chloro groups
Amination catalyst Pd2(dba)3, Cu(I) salts Enhances nucleophilic substitution
Base for substitution Potassium tert-butoxide Best yields in DMF solvent
Methylation agent Methyl iodide Alkylation at N4, N6, 2 positions
Solvents DMF, DMSO, acetonitrile Solvent choice critical for yield
Heating method Microwave-assisted (150 °C, 1 h) Accelerates reaction, improves yield
Purification Silica gel/alumina chromatography Ensures high purity product
Analytical methods TLC, HPLC, NMR, MS, elemental analysis Confirm structure and purity

Q & A

Basic: What are the standard synthetic routes for N4,N6,2-trimethylpyrimidine-4,6-diamine?

Answer:
The synthesis typically involves multi-step reactions starting with the pyrimidine core. Key steps include:

  • Core formation : Condensation of β-dicarbonyl compounds with urea or thiourea under acidic/basic conditions.
  • Substituent introduction : Alkylation or arylation at N4 and N6 positions using alkyl halides or aryl boronic acids under palladium catalysis (e.g., Suzuki coupling) .
  • Methylation : Trimethylation at the 2-position using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
    Optimization : Solvents (DMF, acetonitrile), catalysts (Pd(PPh₃)₄), and inert atmospheres are critical. Purity is monitored via HPLC, with yields ranging from 55–95% depending on reaction conditions .

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural elucidation employs:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ 2.3–2.8 ppm) and amine protons (δ 5.5–6.5 ppm) .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., pyrimidine-phenyl ring interactions at ~66–71°) .
  • Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ = 336.1460) .

Basic: What initial biological screening assays evaluate its activity?

Answer:

  • Kinase inhibition assays : Fluorescence polarization assays measure ATP-binding site competition (IC₅₀ values <1 µM for kinases like EGFR or CDK2) .
  • Cell viability tests : MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ = 5–20 µM) .
  • Binding affinity studies : Surface plasmon resonance (SPR) quantifies target engagement (KD values in nM range) .

Advanced: How can researchers optimize synthetic yield and purity?

Answer:

  • Solvent screening : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
  • Catalyst optimization : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for higher coupling efficiency .
  • Temperature control : Lower reaction temperatures (40–60°C) minimize decomposition .
  • Purification : Gradient flash chromatography (hexane:EtOAc) or preparative HPLC (C18 column, 0.1% TFA modifier) .

Advanced: How to investigate structure-activity relationships (SAR) for this compound?

Answer:

  • Substituent variation : Replace methyl groups with bulkier alkyl/aryl groups (e.g., cycloheptyl, 4-chlorophenyl) to study steric effects .
  • Bioisosteric replacement : Substitute pyrimidine with pyrazolo[3,4-d]pyrimidine to enhance kinase selectivity .
  • QSAR modeling : Use Schrödinger Maestro to correlate logP values with cytotoxicity (e.g., higher lipophilicity improves membrane permeability) .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

  • Assay standardization : Re-test under uniform conditions (e.g., ATP concentration fixed at 1 mM in kinase assays) .
  • Orthogonal validation : Confirm apoptosis via flow cytometry (Annexin V/PI) if MTT data conflicts with caspase-3 activation .
  • Molecular modeling : Dock the compound into cryo-EM structures of target kinases to identify binding pose variations .

Advanced: What in vivo models assess pharmacokinetics and toxicity?

Answer:

  • Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodents; quantify plasma levels via LC-MS/MS (t₁/₂ = 2–4 hrs, bioavailability = 30–50%) .
  • Toxicity profiling : Monitor ALT/AST levels and body weight over 28 days; LD₅₀ > 500 mg/kg suggests low acute toxicity .
  • Xenograft models : Evaluate tumor volume reduction in nude mice (e.g., 60% inhibition at 25 mg/kg daily dosing) .

Advanced: Which computational methods aid target identification?

Answer:

  • Molecular docking : Use AutoDock Vina to screen kinase libraries (e.g., FGFR1, EGFR) .
  • Molecular dynamics (MD) : Simulate binding stability (RMSD <2 Å over 100 ns) with GROMACS .
  • Pharmacophore mapping : Identify critical H-bond donors (N4/N6 amines) and hydrophobic methyl groups using MOE .

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